molecular formula C16H21F3N2O3 B7053444 2-methyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-1,4-oxazepane-4-carboxamide

2-methyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-1,4-oxazepane-4-carboxamide

Cat. No.: B7053444
M. Wt: 346.34 g/mol
InChI Key: PRQALNAXQKLULU-UHFFFAOYSA-N
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Description

2-methyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-1,4-oxazepane-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a trifluoromethyl group, an oxazepane ring, and a carboxamide functional group

Properties

IUPAC Name

2-methyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-1,4-oxazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3/c1-12-11-21(8-2-9-23-12)15(22)20-7-10-24-14-5-3-13(4-6-14)16(17,18)19/h3-6,12H,2,7-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQALNAXQKLULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCO1)C(=O)NCCOC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-1,4-oxazepane-4-carboxamide typically involves multiple steps:

    Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a dihaloalkane under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic aromatic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the oxazepane derivative with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-1,4-oxazepane-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. The presence of the trifluoromethyl group and the oxazepane ring can impart unique pharmacokinetic and pharmacodynamic properties, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the oxazepane ring can influence the compound’s overall conformation and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-1,4-oxazepane-4-carboxamide: Unique due to the combination of the trifluoromethyl group and the oxazepane ring.

    2-methyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-1,4-oxazepane-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    2-methyl-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-1,4-oxazepane-4-sulfonamide: Contains a sulfonamide group, which can alter its chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The trifluoromethyl group is particularly notable for its ability to enhance metabolic stability and binding affinity, while the oxazepane ring can influence the compound’s overall conformation and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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